molecular formula C16H22N4O3 B2512720 Tert-butyl ((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)carbamate CAS No. 2034317-63-8

Tert-butyl ((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)carbamate

Cat. No. B2512720
CAS RN: 2034317-63-8
M. Wt: 318.377
InChI Key: JAWRPUMALRHQIC-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl ((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)carbamate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is responsible for the growth and survival of B-cell malignancies, making it a promising target for cancer therapy.

Scientific Research Applications

Stereoselective Synthesis

Tert-butyl ((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)carbamate has been utilized in stereoselective synthesis. For example, Wang et al. (2017) described an efficient route for the preparation of six stereoisomers of this compound, starting from simple 3-cyclohexene-1-carboxylic acid. This method involves controlled stereochemistry at specific centers and offers a scalable route for synthesizing these stereoisomers (Wang, Ma, Reddy, & Hu, 2017).

Enantioselective Synthesis

Another significant application is in the enantioselective synthesis of carbocyclic analogues. Ober et al. (2004) reported on the crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an important intermediate for enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004).

Catalysis in Organic Synthesis

The compound is also relevant in catalysis for organic synthesis. Pušavec et al. (2014) explored Cu(I)-catalyzed [3+2] cycloadditions of tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate, leading to diastereomeric non-racemic cycloadducts, useful in organic synthesis (Pušavec, Mirnik, Šenica, Grošelj, Stanovnik, & Svete, 2014).

Synthesis of Biologically Active Compounds

This compound is also used in the synthesis of biologically active compounds. For instance, Campbell et al. (2009) described the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Photocatalysis

Wang et al. (2022) demonstrated the use of this compound in photoredox-catalyzed aminations, establishing a new pathway for assembling 3-aminochromones, which broadens the applications of photocatalyzed protocols (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).

Functionalization of Cyclohexane

The compound also plays a role in the functionalization of cyclohexane. Wang et al. (1998) used tert-butyl hydroperoxide and tert-butyl alcohol in the presence of this compound to catalyze the functionalization of cyclohexane, highlighting its utility in catalysis (Wang, Xia, Yin, Suib, & O'young, 1998).

properties

IUPAC Name

tert-butyl N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-16(2,3)23-15(21)20-11-4-6-12(7-5-11)22-14-13(10-17)18-8-9-19-14/h8-9,11-12H,4-7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWRPUMALRHQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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